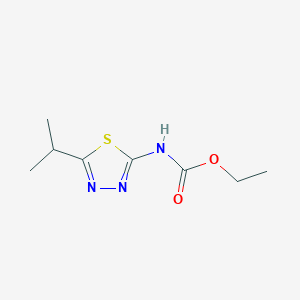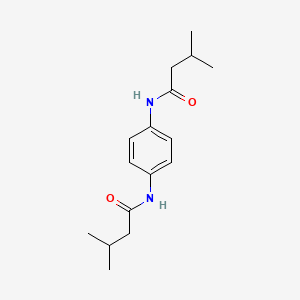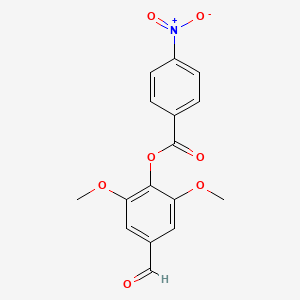
6-(4-methoxyphenyl)-2-(methylthio)-4-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-2-(methylthio)-4-phenylnicotinonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MMMPN and is a derivative of nicotinonitrile.
Aplicaciones Científicas De Investigación
MMMPN has been extensively studied for its potential applications in various fields. One of the most significant applications of MMMPN is in the field of medicinal chemistry. MMMPN has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of MMMPN is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell proliferation, survival, and migration. MMMPN has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
MMMPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. MMMPN has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMMPN in lab experiments is its potent anticancer activity. MMMPN has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using MMMPN is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of MMMPN. One direction is the development of MMMPN-based anticancer drugs. MMMPN has shown potent anticancer activity, and further studies are needed to determine its efficacy and safety in vivo. Another direction is the study of MMMPN in the treatment of inflammatory and oxidative stress-related diseases. MMMPN has shown anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Further studies are needed to determine its efficacy and safety in vivo.
Conclusion
In conclusion, MMMPN is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis method of MMMPN has been optimized to produce high yields, and it has been extensively studied for its potential applications in medicinal chemistry. MMMPN has been shown to have potent anticancer activity, anti-inflammatory and antioxidant properties, and further studies are needed to determine its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of MMMPN involves the reaction of 4-methoxybenzaldehyde, methylthiophene-2-carboxylic acid, and 4-bromoacetophenone in the presence of a base and a catalyst. The resulting product is then treated with potassium cyanide to obtain MMMPN. This synthesis method has been optimized to produce high yields of MMMPN and has been used in various research studies.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-2-methylsulfanyl-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-23-16-10-8-15(9-11-16)19-12-17(14-6-4-3-5-7-14)18(13-21)20(22-19)24-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEXSKXSMCNCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-methylsulfanyl-4-phenylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)




![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)


![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)